5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran
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Overview
Description
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 7th position, and two methyl groups at the 2nd position of the dihydrobenzofuran ring. These structural features contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxyacetophenone and 2,2-dimethyl-1,3-propanediol.
Formation of Intermediate: The starting materials undergo a series of reactions, including etherification and cyclization, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as methylation and bromination, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: Lacks the methoxy group at the 7th position.
7-Methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom at the 5th position.
5-Bromo-7-methoxy-2,3-dihydro-1-benzofuran: Lacks the two methyl groups at the 2nd position.
Uniqueness
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran is unique due to the specific combination of substituents on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
5-bromo-7-methoxy-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)6-7-4-8(12)5-9(13-3)10(7)14-11/h4-5H,6H2,1-3H3 |
InChI Key |
OGILBWDENDRZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Br)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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